9-cyclopropyl-3-(4-methoxyphenoxy)-2-methyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
Description
9-Cyclopropyl-3-(4-methoxyphenoxy)-2-methyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is a chromeno-oxazinone derivative characterized by a fused tricyclic scaffold. The core structure comprises a chromene ring fused with an oxazinone moiety, modified at positions 2, 3, and 9 with methyl, 4-methoxyphenoxy, and cyclopropyl substituents, respectively.
Properties
IUPAC Name |
9-cyclopropyl-3-(4-methoxyphenoxy)-2-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-13-21(28-16-7-5-15(25-2)6-8-16)20(24)17-9-10-19-18(22(17)27-13)11-23(12-26-19)14-3-4-14/h5-10,14H,3-4,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFWZXJAGAHYIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)C4CC4)OC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Differences in Chromeno-Oxazinone Analogs
Key Observations :
Position 9 Substituents: The target compound’s cyclopropyl group is unique among analogs, which typically feature benzyl derivatives (e.g., 4-fluorobenzyl in , 3-methoxybenzyl in ). Cyclopropyl groups are known to enhance metabolic stability by resisting oxidative degradation compared to benzyl groups .
Position 3/4 Substituents: The target compound’s 4-methoxyphenoxy group at position 3 introduces an ether linkage, differing from the direct aryl (e.g., 4-methoxyphenyl in ) or alkyl (propyl in ) substituents. This ether group could reduce steric hindrance while maintaining electron-donating effects.
Position 2 Substituents :
- The methyl group at position 2 in the target compound is absent in other analogs, possibly modulating steric effects or rotational freedom of the core scaffold.
Pharmacological and Physicochemical Implications
Table 2: Hypothesized Property Comparisons
Notes :
- The target compound’s cyclopropyl group may improve pharmacokinetic profiles compared to benzyl-containing analogs, as seen in related studies where cyclopropane derivatives exhibit longer half-lives .
- The absence of a substituent at position 4 (replaced by methoxyphenoxy at position 3) may reduce steric clashes in binding assays compared to analogs like and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
